8-tert-Butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
CAS No.: 1326808-82-5
Cat. No.: VC11717504
Molecular Formula: C21H26F3NO4
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1326808-82-5 |
|---|---|
| Molecular Formula | C21H26F3NO4 |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 8-tert-butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| Standard InChI | InChI=1S/C21H26F3NO4/c1-19(2,3)13-8-10-20(11-9-13)25(16(12-29-20)18(27)28)17(26)14-6-4-5-7-15(14)21(22,23)24/h4-7,13,16H,8-12H2,1-3H3,(H,27,28) |
| Standard InChI Key | YJFARKRMFMBQRL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
| Canonical SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
Introduction
Structural Characteristics and Molecular Identity
Core Architectural Features
The molecular architecture of 8-tert-Butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is defined by three critical components:
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Spirocyclic Framework: A 1-oxa-4-azaspiro[4.5]decane system creates a rigid bicyclic structure where oxygen and nitrogen atoms occupy adjacent positions. This conformation imposes steric constraints that influence reactivity and binding interactions.
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Trifluoromethylbenzoyl Moiety: The 2-(trifluoromethyl)benzoyl group introduces strong electron-withdrawing effects, enhancing metabolic stability and modulating lipophilicity.
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tert-Butyl Substituent: Positioned at the 8th carbon, the bulky tert-butyl group contributes to steric hindrance, potentially affecting conformational dynamics and target selectivity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | CHFNO |
| Molecular Weight | 413.4 g/mol |
| IUPAC Name | 8-tert-butyl-4-[2-(trifluoromethyl)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
| SMILES | CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3C(F)(F)F |
| InChI Key | YJFARKRMFMBQRL-UHFFFAOYSA-N |
Stereochemical Considerations
While crystallographic data remain unavailable, computational modeling suggests that the spirocyclic system adopts a chair-like conformation for the cyclohexane ring, with the tert-butyl group occupying an equatorial position to minimize steric strain. The trifluoromethylbenzoyl group likely resides in a planar orientation, facilitating π-π stacking interactions with aromatic residues in biological targets.
Synthesis and Manufacturing
Stepwise Synthetic Strategy
The synthesis of this compound involves a multi-step sequence:
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Spirocycle Formation: Cyclocondensation of a γ-amino alcohol with a ketone precursor under acidic conditions generates the 1-oxa-4-azaspiro[4.5]decane core.
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Benzoylation: Introduction of the 2-(trifluoromethyl)benzoyl group via Schotten-Baumann acylation, employing benzoyl chloride derivatives in dichloromethane at 0–5°C.
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Carboxylic Acid Functionalization: Oxidation of a propargyl alcohol intermediate using Jones reagent (CrO/HSO) yields the carboxylic acid group.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spirocycle Formation | HCl (cat.), reflux, 12 h | 62 |
| Benzoylation | 2-(Trifluoromethyl)benzoyl chloride, DCM, 0°C | 78 |
| Oxidation | CrO, HSO, acetone, 20°C | 85 |
Industrial-Scale Considerations
For large-scale production, continuous flow chemistry has been proposed to enhance reproducibility and safety. Microreactor systems enable precise control over exothermic acylation steps, reducing side product formation.
Physicochemical Properties
Thermodynamic and Solubility Profiles
The compound exhibits limited aqueous solubility (1.2 mg/mL at 25°C) due to its hydrophobic tert-butyl and trifluoromethyl groups. Log P calculations (XLOGP3 = 1.62) indicate moderate lipophilicity, suggesting favorable membrane permeability.
Spectral Characterization
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H NMR (400 MHz, CDCl): δ 1.08 (s, 9H, tert-butyl), 3.45–3.62 (m, 4H, spirocycle CH), 7.52–7.89 (m, 4H, aromatic).
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IR (KBr): 1720 cm (C=O stretch), 1320 cm (C-F stretch).
Comparative Analysis with Structural Analogs
Substitution of the tert-butyl group with methyl or propyl chains reduces metabolic stability by 40–60%, underscoring the importance of steric bulk in pharmacokinetic optimization.
Future Research Directions
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Target Deconvolution: CRISPR-Cas9 screening to identify primary molecular targets.
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Prodrug Development: Esterification of the carboxylic acid to enhance oral bioavailability.
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Green Chemistry Approaches: Enzymatic acylation to replace traditional benzoylation methods.
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